molecular formula C19H12ClN3OS B2455998 4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863592-64-7

4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2455998
CAS No.: 863592-64-7
M. Wt: 365.84
InChI Key: UXRVHQWTVPFTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a thiazolo[5,4-b]pyridine core, which is known for its biological activity and potential as a pharmacophore.

Properties

IUPAC Name

4-chloro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3OS/c20-14-8-6-12(7-9-14)17(24)22-15-4-1-3-13(11-15)18-23-16-5-2-10-21-19(16)25-18/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRVHQWTVPFTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves the construction of the thiazolo[5,4-b]pyridine core followed by the introduction of the benzamide moiety. One common synthetic route starts with the preparation of the thiazolo[5,4-b]pyridine scaffold through the annulation of a thiazole ring with a pyridine ring. This can be achieved using various starting materials and reaction conditions, such as the use of thiazole or thiazolidine derivatives followed by pyridine annulation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow chemistry or other advanced techniques to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the thiazolo[5,4-b]pyridine core or the benzamide moiety.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, would be optimized based on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the chloro position.

Scientific Research Applications

The compound exhibits significant biological activity primarily as an inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme crucial for various cellular processes, including growth, proliferation, and survival. The inhibition of PI3K can lead to alterations in cellular signaling pathways and gene expression, making it a potential candidate for cancer therapy and other diseases associated with dysregulated PI3K signaling.

Inhibition Studies

Research has indicated that 4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has potent inhibitory effects on PI3K, with IC50 values reaching nanomolar concentrations. This suggests a strong affinity for the active site of the enzyme, which is critical for developing therapeutic agents targeting PI3K-related pathways .

Cancer Therapy

Due to its ability to inhibit PI3K, this compound is being investigated for its potential use in cancer therapy. The modulation of PI3K signaling pathways can affect tumor growth and survival, making it a target for novel anticancer drugs. Preclinical studies have shown promising results in various cancer models .

Neurodegenerative Disorders

The structural similarity of thiazolo[5,4-b]pyridine derivatives to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have been evaluated for their acetylcholinesterase inhibitory activity, which is beneficial in enhancing cognitive function by increasing acetylcholine levels .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of the thiazolo[5,4-b]pyridine moiety significantly enhances its binding affinity to target enzymes compared to simpler analogs. Comparative studies have shown that modifications in the chlorinated benzene ring can lead to variations in biological activity and selectivity .

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer agent .
  • Neuroprotective Effects
    • In a model simulating neurodegeneration, this compound demonstrated protective effects against neuronal cell death induced by oxidative stress. The mechanism was attributed to the inhibition of acetylcholinesterase and modulation of neuroinflammatory pathways .

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit phosphoinositide 3-kinase by binding to the kinase domain and interfering with its activity . This interaction is facilitated by the thiazolo[5,4-b]pyridine core, which forms key hydrogen bonds with the active site residues of the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-florophenyl sulfonamide
  • 5-chlorothiophene-2-sulfonamide

Uniqueness

4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is unique due to its specific structural features, such as the thiazolo[5,4-b]pyridine core and the benzamide moiety. These features contribute to its distinct biological activity and potential as a pharmacophore .

Biological Activity

4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolo[5,4-b]pyridine core, which is recognized for its pharmacological significance, particularly as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway.

  • Molecular Formula : C₁₈H₁₂ClN₃O₂S
  • Molecular Weight : 401.9 g/mol
  • CAS Number : 863594-87-0

The primary mechanism of action for this compound involves the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. By inhibiting PI3K, this compound can disrupt cellular signaling, leading to reduced tumor cell proliferation and survival.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance:

Cell Line IC50 (µM)
MCF-710.1
HepG25.36
A-431<10

These values indicate that the compound has potent inhibitory effects on cancer cell growth, with lower IC50 values suggesting higher potency.

Other Biological Activities

In addition to its antitumor effects, thiazole derivatives like this compound are known to exhibit a wide range of biological activities:

  • Antibacterial
  • Antifungal
  • Anti-inflammatory
  • Antidiabetic

These activities are attributed to the structural characteristics of the thiazole moiety, which allows for interaction with various biological targets.

Case Studies and Research Findings

  • Inhibition of PI3K : A study demonstrated that this compound effectively inhibits PI3K with an IC50 in the nanomolar range, highlighting its potential as a therapeutic agent in cancer treatment .
  • Structure-Activity Relationship (SAR) : The presence of the thiazolo[5,4-b]pyridine core contributes significantly to the compound's biological activity. Modifications on this core have been shown to enhance or reduce activity against specific targets .
  • Combination Therapies : Research suggests that combining this compound with other therapeutic agents may enhance its anticancer efficacy. For instance, co-administration with traditional chemotherapeutics has been shown to synergistically lower IC50 values in resistant cancer cell lines .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability and metabolic stability. Its lipophilic nature aids in cellular uptake, while modifications to enhance solubility are ongoing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.